Linker Length and Target Degradation Efficiency: PEG5 vs. PEG2/4/6
In a systematic study of Retro-2-based PROTACs, the degradation of the GSPT1 protein was shown to be dependent on the length of the PEG linker [1]. While a PEG2 linker failed to induce degradation, PEG4, PEG5, and PEG6 linkers demonstrated distinct activity profiles [1]. This confirms that Boc-N-Amido-PEG5-MS provides a specific conformational tether that can elicit a biological response unattainable with a PEG2 linker and potentially suboptimal with PEG4 or PEG6 in specific ternary complex contexts [1].
| Evidence Dimension | Linker length required for GSPT1 degradation |
|---|---|
| Target Compound Data | PEG5 (comparable to Boc-N-Amido-PEG5-MS) is part of a group of linkers (PEG4-PEG6) capable of inducing GSPT1 degradation. |
| Comparator Or Baseline | PEG2 linker: Fails to induce GSPT1 degradation. |
| Quantified Difference | Degradation observed vs. no degradation observed. |
| Conditions | In vitro PROTAC assay using CRBN ligand conjugated to Retro-2 warhead via variable PEG linkers [1]. |
Why This Matters
This demonstrates that a minimum of four PEG units is required for this specific ternary complex formation; selecting Boc-N-Amido-PEG5-MS over a PEG2-based analogue is essential for achieving measurable protein knockdown.
- [1] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. View Source
